molecular formula C18H42N3O6P3 B12078306 Einecs 213-576-5 CAS No. 986-10-7

Einecs 213-576-5

Cat. No.: B12078306
CAS No.: 986-10-7
M. Wt: 489.5 g/mol
InChI Key: DNZJBFOSYOVVGV-UHFFFAOYSA-N
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Description

The chemical reagent with European Inventory of Existing Commercial Chemical Substances (EINECS) number 213-576-5 is provided as a high-purity material for scientific research and development purposes. This product is strictly labeled "For Research Use Only" (RUO) . This means it is not intended for use in diagnostic procedures, the treatment of humans or animals, or as a consumer product. Its use is exclusively for laboratory research in a non-clinical context. According to EU regulations, including the In Vitro Diagnostic Medical Device Regulation (IVDR), RUO products are distinguished from medical devices by their lack of a medical intended purpose . Intended Research Applications: The specific properties and structure of EINECS 213-576-5 make it suitable for various non-clinical investigations. Potential research applications may include use as a reference standard in analytical chemistry, a reagent or intermediate in chemical synthesis, or a subject of material science studies. Researchers are responsible for verifying the compound's suitability for their specific experimental needs. Handling and Compliance: All safety information provided in the associated Safety Data Sheet (SDS) must be reviewed and followed. By purchasing and using this material, the customer acknowledges and agrees that it will be used solely for research purposes and not for any medical, diagnostic, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

986-10-7

Molecular Formula

C18H42N3O6P3

Molecular Weight

489.5 g/mol

IUPAC Name

2,2,4,4,6,6-hexa(propan-2-yloxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C18H42N3O6P3/c1-13(2)22-28(23-14(3)4)19-29(24-15(5)6,25-16(7)8)21-30(20-28,26-17(9)10)27-18(11)12/h13-18H,1-12H3

InChI Key

DNZJBFOSYOVVGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP1(=NP(=NP(=N1)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C)OC(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Hydroxymethyl Acrylamide

Classical Synthesis Routes for N-(Hydroxymethyl)acrylamide

The foundational method for synthesizing N-(Hydroxymethyl)acrylamide involves the hydroxymethylation of acrylamide (B121943) with formaldehyde (B43269). google.com This reaction can be performed using an aqueous solution of acrylamide and formaldehyde. atamanchemicals.com

The reaction between acrylamide and formaldehyde proceeds via the formation of N-(Hydroxymethyl)acrylamide. atamanchemicals.com In alkaline solutions, this product can be detected, while in acidic conditions, it may decompose. atamanchemicals.com The process involves the generation of radicals on a polymer backbone, which then initiates the polymerization of the N-(Hydroxymethyl)acrylamide monomer, leading to the formation of grafted chains.

A common method involves dissolving acrylamide crystals in water at a temperature of 40-45°C with a polymerization inhibitor like methoxyphenol. google.com Subsequently, an aqueous solution of sodium hydroxide (B78521) is added at a lower temperature of 15-25°C, followed by the dropwise addition of a 37% formaldehyde aqueous solution. google.com The reaction is typically continued for a couple of hours, maintaining a pH between 9.5 and 10, and then neutralized with an acid like sulfuric acid. google.com

A variety of catalysts are utilized to facilitate the synthesis of N-(Hydroxymethyl)acrylamide and to manage side reactions.

Base Catalysts: Strong bases like sodium methylate are used as catalysts in the reaction between acrylamide and paraformaldehyde in a water solvent. Sodium hydroxide is also a common alkali catalyst. google.comgoogle.com

Acid Catalysts: In some methods, an acid catalyst such as sulfuric acid is used in conjunction with a polymerization inhibitor like copper(I) chloride, resulting in yields of 60% to 80%. atamanchemicals.com

Quaternary Ammonium (B1175870) Compounds: Quaternary ammonium hydroxide compounds have been identified as effective catalysts. google.com Supported quaternary ammonium base catalysts, in particular, offer mild reaction conditions and high selectivity, which can help to reduce the self-polymerization that can occur with traditional inorganic alkali catalysts. google.com

Metal-Containing Acid Salts: Salts of molybdenum-containing and tungsten-containing acids, in the presence of a basic compound, have been found to inhibit side reactions and lead to high selectivity of the desired product. google.com

Catalyst SystemReactantsSolventKey FeaturesYield
Sulfuric Acid / Copper(I) ChlorideAcrylamide, Formaldehyde (aqueous)WaterCopper(I) chloride acts as a polymerization inhibitor.60-80% atamanchemicals.com
Sodium MethylateAcrylamide, ParaformaldehydeWaterStrong base catalyst. High
Sodium HydroxideAcrylamide, Formaldehyde (aqueous)WaterpH controlled between 9.5-10. google.comHigh
Supported Quaternary Ammonium BaseAcrylamide (solid), ParaformaldehydeReduced waterMild conditions, high selectivity, reduced self-polymerization. google.comHigh
Basic Compound + Salt of Mo- or W-containing acidAcrylamide, Formaldehyde or ParaformaldehydeAqueousInhibits side reactions, high selectivity. google.comHigh

Advanced Synthetic Approaches to N-(Hydroxymethyl)acrylamide

Innovations in the synthesis of N-(Hydroxymethyl)acrylamide have been driven by the principles of green chemistry and the exploration of novel reagents to enhance efficiency and sustainability.

Efforts to make the production of N-(Hydroxymethyl)acrylamide more environmentally friendly focus on several key areas. The use of water as a solvent is a primary example, as it is considered the least hazardous solvent and aligns with green chemistry principles. mdpi.com

The use of paraformaldehyde, a solid form of formaldehyde, offers an alternative to the more volatile aqueous formaldehyde solutions, thereby reducing volatile organic compound (VOC) emissions. google.com

Recent research has also explored the use of supported quaternary ammonium base catalysts with controlled alkyl group sizes. By utilizing the steric hindrance effect of the alkyl groups, these catalysts can selectively activate the amino groups in acrylamide, which helps to reduce self-polymerization and efficiently produce the N-(Hydroxymethyl)acrylamide monomer. google.com

Derivatization Reactions of N-(Hydroxymethyl)acrylamide

The dual functionality of N-(Hydroxymethyl)acrylamide, with its vinyl and hydroxymethyl groups, allows for a range of derivatization reactions. The vinyl group readily participates in free-radical polymerization with a wide variety of other vinyl monomers. This can be initiated using methods like peroxides, UV light, or redox initiators. atamanchemicals.com

The hydroxymethyl group provides a site for post-polymerization cross-linking reactions. This two-stage process, involving initial polymerization through the vinyl group followed by cross-linking via the hydroxymethyl group, allows for precise control over the final properties of the material. For instance, the hydroxymethyl group can be reacted with a substrate like cellulose (B213188) and then cross-linked through free-radical polymerization. nih.gov

Functionalization Strategies and Reaction Kinetics

The dual functionality of N-(Hydroxymethyl)acrylamide (NHMA) is central to its utility in polymer science, offering diverse strategies for creating functional materials. The vinyl group readily participates in polymerization, while the hydroxymethyl group serves as a handle for subsequent chemical modifications or cross-linking. researchgate.net

Functionalization Strategies:

One primary strategy is copolymerization . NHMA can be copolymerized with a variety of other vinyl monomers, such as acrylamide, acrylic acid, and methyl methacrylate, using free-radical polymerization techniques initiated by peroxides, UV light, or redox systems. atamanchemicals.compsu.edu This allows for the incorporation of the reactive hydroxymethyl group into a wide range of polymer backbones.

A more advanced strategy is "grafting from" polymerization . This involves immobilizing initiator sites on a substrate surface, from which NHMA polymer chains are then grown. For example, porous silica (B1680970) has been functionalized by first creating surface-bound peroxy groups, which then act as thermal initiators for the graft polymerization of NHMA analogues like N-[tris(hydroxymethyl)methyl]acrylamide. researchgate.netnih.gov This method allows for the creation of surfaces with highly specific properties.

Post-polymerization modification is another key strategy. Once NHMA is incorporated into a polymer, the pendant hydroxymethyl groups can undergo further reactions. nih.gov This allows for the transformation of an initially thermoplastic polymer into a thermoset material upon curing. researchgate.net For example, the hydroxymethyl group can be reacted with substrates like cellulose and then subsequently cross-linked through free-radical polymerization. researchgate.net It can also be etherified, for instance, by reacting with an alcohol like butanol to form N-butoxymethylolacrylamide. researchgate.net

Reaction Kinetics:

The kinetics of NHMA reactions are crucial for controlling polymerization and functionalization processes. The initial synthesis reaction, the methylolation of acrylamide, proceeds rapidly in the first 20 minutes as formaldehyde is consumed, followed by a steady rate of NHMA formation until a plateau is reached. researchgate.net

The kinetics of polymerization involving NHMA are complex. In free-radical polymerization, the rate is dependent on monomer and initiator concentrations, as well as temperature. researchgate.netscilit.com For the graft polymerization of acrylamide onto various backbones, the rate of grafting generally increases with monomer concentration up to an optimal point, after which a gel effect can hinder the reaction. psu.edu

The reaction of the acrylamide functional group itself with nucleophiles, such as the thiol group in glutathione (B108866), follows Michael-addition kinetics. nih.gov Studies on N-phenylacrylamide have shown this to be a second-order reaction, with the rate-limiting step being the nucleophilic attack on the β-carbon of the vinyl group. rsc.org The reactivity is influenced by the substituents on the amide nitrogen; N-aryl acrylamides tend to react faster than N-alkyl acrylamides. rsc.org While specific kinetic parameters for NHMA are not always available, the data for analogous acrylamides provide a framework for understanding its reactivity. For example, the second-order rate constant (kGSH) for the reaction of various acrylamides with glutathione varies significantly, from 2.574 M⁻¹ h⁻¹ for N,N-diethylacrylamide to 134.800 M⁻¹ h⁻¹ for N,N′-methylenebis(acrylamide). nih.gov

Table 2: Kinetic Data for Reactions of Acrylamide Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Acrylamide Derivative Reactant Reaction Type Second-Order Rate Constant (kGSH) (M⁻¹ h⁻¹) Reference
N,N′-methylenebis(acrylamide) Glutathione Michael Addition 134.800 nih.gov
N,N-diethylacrylamide Glutathione Michael Addition 2.574 nih.gov
N-phenylacrylamide Alkyl Thiols Michael Addition βnucRS− value of 0.07 ± 0.04 (Brønsted plot) rsc.org

Stereochemical Considerations in N-(Hydroxymethyl)acrylamide Reactions

While N-(Hydroxymethyl)acrylamide itself is an achiral molecule, stereochemistry becomes a significant consideration in its polymerization. The spatial arrangement of the monomer units along the polymer chain, known as tacticity, can profoundly influence the physical and chemical properties of the resulting polymer. The three main forms of tacticity are isotactic (substituents on the same side of the polymer backbone), syndiotactic (substituents on alternating sides), and atactic (substituents randomly arranged).

Conventional free-radical polymerization of acrylamides typically yields polymers that are atactic or slightly syndiotactic. researchgate.net However, significant progress has been made in controlling the stereochemistry of acrylamide polymerization through the use of additives, particularly Lewis acids. researchgate.netnih.gov

It has been demonstrated that the presence of certain Lewis acids, such as yttrium triflate (Y(OTf)₃) and ytterbium triflate (Yb(OTf)₃), can catalyze the isotactic-specific radical polymerization of various acrylamides and methacrylamides. researchgate.net The Lewis acid is thought to coordinate with the carbonyl group of the monomer, organizing the incoming monomer units into a specific orientation relative to the growing polymer chain end, thereby favoring isotactic placement. researchgate.net This stereocontrol can be combined with living radical polymerization techniques, such as photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT), to simultaneously control both the molecular weight and the tacticity of the polymer. nih.gov

The solvent system also plays a role. Highly polar fluoroalcohols, for instance, can interact with polar monomers like acrylamides via hydrogen bonding, which can induce syndiospecific polymerization through steric repulsion. researchgate.net By carefully selecting the Lewis acid, solvent, and polymerization technique, it is possible to synthesize block copolymers containing segments of different tacticity (e.g., atactic-block-isotactic) or even stereogradient polymers where the tacticity changes progressively along the chain. nih.gov These advanced stereochemical control strategies are applicable to N-(Hydroxymethyl)acrylamide, opening pathways to novel polymeric materials with precisely engineered properties.

Polymerization Science of N Hydroxymethyl Acrylamide

Fundamental Polymerization Mechanisms Involving N-(Hydroxymethyl)acrylamide

NHMA can be polymerized through several mechanisms, with free radical polymerization being the most extensively studied and industrially relevant.

Free Radical Polymerization of N-(Hydroxymethyl)acrylamide

The vinyl moiety of NHMA is susceptible to initiation by free radicals, leading to chain propagation. This process can be initiated by thermal initiators such as potassium persulfate or peroxides, or by photochemical methods like UV irradiation.

NHMA can undergo homopolymerization, but it is more commonly employed in copolymerization or graft copolymerization due to the potential for crosslinking. When polymerized with other vinyl monomers, NHMA can contribute to the formation of highly crosslinked gels. The hydroxymethyl group remains available for subsequent reactions, such as crosslinking with other functional groups within the polymer matrix or with substrates like cellulose (B213188).

Graft copolymerization, where NHMA chains are attached to a pre-existing polymer backbone, has also been achieved. For instance, NHMA has been grafted onto natural polymers like carboxymethylated guar (B607891) gum and xanthan gum using redox initiation systems, such as potassium peroxymonosulfate (B1194676) and thiourea, or the Fe²⁺/BrO₃⁻ system. These graft copolymers often exhibit enhanced properties, including improved water swelling and metal ion uptake capabilities.

Furthermore, NHMA can participate in cyclopolymerization reactions when specific initiators are used, leading to the formation of linear, soluble polymers with cyclic structures in their backbones, typically five- and seven-membered rings.

Table 1: Free Radical Polymerization of N-(Hydroxymethyl)acrylamide

Polymerization MethodInitiators/ConditionsCo-monomersKey Applications/OutcomesSources
Free Radical PolymerizationPotassium persulfate, peroxides, UV lightAcrylonitrile, acrylamide (B121943), acrylic esters, methacrylic esters, vinyl chloride, styreneFormation of highly crosslinked gels; polymers with pendant hydroxymethyl groups; general polymer synthesis
Graft CopolymerizationRedox initiators (e.g., K₂S₂O₈/thiourea, Fe²⁺/BrO₃⁻)Carboxymethylated guar gum, Xanthan gumEnhanced properties of natural polymers (e.g., water swelling, metal ion sorption)
CyclopolymerizationSuitable initiatorsN/AFormation of linear polymers with cyclic backbones (five- and seven-membered rings)

Controlled Radical Polymerization Techniques for N-(Hydroxymethyl)acrylamide

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP), offer advanced control over polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and chain-end functionality. While specific studies detailing the application of these techniques directly to NHMA were not found in the provided literature, related acrylamide derivatives have been successfully polymerized using CRP methods. For example, N-hydroxyethyl acrylamide, a structurally similar monomer, has been synthesized using ATRP, yielding polymers with well-defined molecular weights. These CRP techniques hold potential for synthesizing precisely structured polymers incorporating NHMA units, which could lead to materials with tailored properties for advanced applications.

Table 2: Controlled Radical Polymerization (CRP) Techniques in Polymer Science

TechniqueKey FeaturesRelevance to NHMASources
Atom Transfer Radical Polymerization (ATRP)High control over molecular weight, low polydispersity, chain-end functionality. Uses metal catalysts.N-hydroxyethyl acrylamide (related monomer) has been synthesized via ATRP.
Reversible Addition-Fragmentation Chain Transfer (RAFT)Controlled polymerization via chain transfer agents, leading to well-defined polymers.General CRP method; potential for controlled NHMA polymerization.
Nitroxide-Mediated Polymerization (NMP)Controlled polymerization using stable nitroxides.General CRP method; potential for controlled NHMA polymerization.

Anionic and Cationic Polymerization Approaches for N-(Hydroxymethyl)acrylamide

Information regarding the anionic or cationic polymerization of N-(Hydroxymethyl)acrylamide itself is not extensively detailed in the provided literature. While anionic polymerization has been explored for other water-soluble acrylamide monomers like N,N-dimethylacrylamide, yielding polymers with controlled molecular weights and narrow distributions, direct studies on NHMA utilizing these mechanisms were not found. Similarly, cationic polymerization techniques have been applied to acrylate (B77674) monomers, but specific applications or feasibility studies for NHMA via these routes were not identified in the reviewed materials. The primary focus in the literature for NHMA polymerization remains on radical-based mechanisms.

Copolymerization Studies with N-(Hydroxymethyl)acrylamide

NH

Crosslinking Chemistry Initiated by N-(Hydroxymethyl)acrylamide

N-(Hydroxymethyl)acrylamide (NHMA) is a versatile crosslinking agent due to its dual functionality. The vinyl group readily participates in free-radical polymerization, allowing it to be incorporated into polymer chains or to initiate chain growth nih.govbenchchem.comnih.gov. Concurrently, the hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of the amide moiety is highly reactive and serves as a site for crosslinking reactions nih.govbenchchem.comnih.govacs.org.

Under various conditions, such as elevated temperatures or in the presence of catalysts (acidic or basic), the hydroxymethyl group can undergo several types of reactions to form crosslinks:

Etherification: The hydroxymethyl group can react with hydroxyl or carboxyl groups present on other polymer chains or monomers, forming stable ether linkages (-CH₂-O-) nih.govacs.org.

Self-Condensation: At higher temperatures, NHMA can undergo self-condensation reactions, where the hydroxymethyl group reacts with another hydroxymethyl group or an amide hydrogen, leading to crosslinking atamanchemicals.com.

Reaction with Other Functional Groups: If co-monomers with reactive functional groups (e.g., amines, thiols) are present, the hydroxymethyl group of NHMA can react with them, forming various crosslinking bridges.

NHMA's ability to create a three-dimensional network structure, rather than solely linear polymer chains, is crucial for enhancing the mechanical properties and stability of the resulting polymers and gels benchchem.comatamanchemicals.com. It acts as an efficient crosslinking agent when copolymerized with monomers like acrylamide and acrylic acid, contributing to the formation of highly crosslinked gels nih.govbenchchem.com.

The concentration of N-(Hydroxymethyl)acrylamide used in a polymerization process directly influences the architecture and properties of the resulting polymer network. Generally, increasing the NHMA content leads to a higher crosslinking density within the polymer matrix nih.govbenchchem.com. This increased crosslinking has several significant effects on the material's properties:

Reduced Swelling: Higher crosslinking density restricts the polymer chains' mobility and limits the network's ability to absorb and retain solvent, leading to a lower equilibrium swelling ratio nih.gov.

Increased Mechanical Strength: A more densely crosslinked network typically exhibits enhanced mechanical properties, such as increased tensile strength, modulus, and hardness, as the polymer chains are more effectively tied together nih.govalibaba.com.

While specific quantitative data correlating NHMA content directly to crosslinking density or mechanical properties were not detailed in the provided snippets, the principle is well-established in polymer science: higher crosslinker concentration leads to a tighter, more rigid network.

Advanced Polymeric Materials Derived from N-(Hydroxymethyl)acrylamide

NHMA is extensively utilized in the synthesis of hydrogels and superabsorbent polymers (SAPs) due to its capacity to form hydrophilic, cross-linked networks nih.govnih.gov. It can function both as a monomer incorporated into the polymer backbone and as a crosslinking agent, contributing to the gel's structural integrity and water-holding capacity nih.govbenchchem.comnih.gov.

When copolymerized with hydrophilic monomers such as acrylic acid or acrylamide, NHMA facilitates the creation of highly absorbent materials. These hydrogels and SAPs find applications in various fields:

Biomedical Applications: Used in drug delivery systems, wound dressings, and tissue engineering scaffolds due to their biocompatibility and ability to absorb biological fluids nih.govnih.gov.

Radiation Dosimetry: NHMA-based polymer gels are employed as tissue-equivalent dosimeters for three-dimensional dose measurements in radiotherapy, offering reliable response to ionizing radiation nih.govnih.gov.

Water Treatment: NHMA acts as a flocculant, aiding in the removal of suspended particles from water sources nih.govbenchchem.com.

Industrial Applications: Used in oil field fracturing fluids, concrete additives, and as components in adhesives and paints benchchem.comatamanchemicals.com.

Research has also explored the synthesis of specialized hydrogels, such as acrylamido methyl-γ-CD (γ-CD-NMA) hydrogels, using NHMA, which exhibit pH-dependent swelling properties researchgate.net.

The incorporation of NHMA into polymer structures can impart stimuli-responsive behavior, making these materials useful for smart applications. NHMA itself, or its derivatives, can be designed to respond to changes in temperature, pH, or other environmental factors nih.govnih.gov.

The reactive hydroxymethyl group of NHMA provides a convenient handle for post-polymerization modification, enabling the creation of bioconjugates and hybrid materials. This functionality allows for the attachment of biomolecules, nanoparticles, or other functional entities to polymer backbones or surfaces nih.govnih.gov.

NHMA-based polymers are employed in developing biocompatible materials for medical implants and tissue engineering nih.govnih.gov. They are also integral to drug delivery systems, where their tunable properties can control the release of therapeutic agents nih.govnih.gov. In biochemical research, NHMA has been used in studies involving the isolation of specific proteins, such as the Tau protein nih.govbenchchem.com. Furthermore, NHMA's application in radiation dosimetry, particularly in polymer gel dosimeters, underscores its utility in diagnostic and therapeutic technologies nih.govnih.govcnccindustries.comresearchgate.netmdpi.com. The ability to create complex architectures, such as glycopolymers or enzyme-polymer bioconjugates, further broadens the scope of NHMA in advanced material design nih.govresearchgate.net.

Analytical Methodologies for N Hydroxymethyl Acrylamide

Chromatographic Techniques for the Analysis of N-(Hydroxymethyl)acrylamide

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For N-(Hydroxymethyl)acrylamide, both gas and liquid chromatography are pivotal in its characterization.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of highly polar molecules like N-(Hydroxymethyl)acrylamide can be challenging, derivatization techniques are often employed. These methods convert the analyte into a less polar and more volatile derivative, enhancing its thermal stability and improving chromatographic behavior. gcms.cz

For the related compound acrylamide (B121943), GC methods frequently involve derivatization via bromination to form 2,3-dibromopropionamide (B76969) or silylation. gcms.cznih.gov These derivatization strategies are applicable to N-(Hydroxymethyl)acrylamide to facilitate its analysis by GC, often coupled with sensitive detectors like mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (GC-NPD). dongguk.eduresearchgate.net The use of a nitrogen-phosphorus detector offers high selectivity for nitrogen-containing compounds like N-(Hydroxymethyl)acrylamide.

Key considerations for GC analysis include the choice of the capillary column. Columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., DB-WAXter), are often suitable for analyzing polar compounds. chem-agilent.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary and versatile method for the purity assessment and quantification of N-(Hydroxymethyl)acrylamide. bund.deresearchgate.net It is particularly well-suited for analyzing this non-volatile and polar compound in its native form, often in aqueous solutions. researchgate.net

Reversed-phase HPLC is the most common mode used for this analysis. A standard C18 (octadecylsilane) column is often the starting point for method development, providing a good balance of retention and separation for polar analytes. researchgate.netepa.gov Due to the polarity of N-(Hydroxymethyl)acrylamide, mobile phases typically consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. bund.de Detection is commonly achieved using an ultraviolet (UV) detector, as the acrylamide functional group possesses a chromophore that absorbs UV light. bund.de

For more complex matrices or lower detection limits, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. nih.govnih.govbesjournal.com This technique allows for precise quantification and confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation patterns. besjournal.com

Table 1: Typical HPLC Conditions for Acrylamide and Derivatives

ParameterConditionSource
Column Reversed-phase C18 (Octadecylsilane) researchgate.netepa.gov
Mobile Phase Water/Acetonitrile or Water/Methanol mixtures bund.de
Detector UV (Ultraviolet) or Tandem Mass Spectrometry (MS/MS) nih.govbund.debesjournal.com
Sample Preparation Direct injection of aqueous solutions; extraction from fatty simulants with water bund.de

Spectroscopic Characterization of N-(Hydroxymethyl)acrylamide

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(Hydroxymethyl)acrylamide. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural confirmation. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of N-(Hydroxymethyl)acrylamide shows distinct signals corresponding to the vinyl protons, the methylene (B1212753) protons of the hydroxymethyl group, the amide proton, and the hydroxyl proton. chemicalbook.com The coupling patterns between these protons help to confirm the connectivity of the molecule.

The ¹³C NMR spectrum provides complementary information, showing signals for the carbonyl carbon, the two vinyl carbons, and the methylene carbon of the hydroxymethyl group. chemicalbook.com

Table 2: ¹H NMR Chemical Shifts for N-(Hydroxymethyl)acrylamide

AssignmentChemical Shift (ppm)Source
Amide Proton (-NH-)~7.68 chemicalbook.com
Vinyl Protons (-CH=CH₂)~6.30, ~6.18, ~5.71 chemicalbook.com
Hydroxyl Proton (-OH)~4.81 chemicalbook.com
Methylene Protons (-CH₂-)~3.47 chemicalbook.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in N-(Hydroxymethyl)acrylamide. researchgate.netnih.gov

The Fourier Transform Infrared (FTIR) spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A broad band in the 3100-3600 cm⁻¹ region is indicative of N-H and O-H stretching vibrations. Other significant peaks include the C=O stretching of the amide group (around 1670 cm⁻¹), N-H bending, and C=C stretching of the vinyl group. researchgate.net

Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing the carbon-carbon double bond. nih.govacs.org

Table 3: Key FTIR Absorption Bands for Poly(N-hydroxymethyl)acrylamide)

Functional GroupWavenumber (cm⁻¹)Vibration TypeSource
O-H / N-H3100 - 3600Stretching
C=O (Amide I)~1670Stretching researchgate.net
N-H~1550Bending researchgate.net
C=C~1620Stretching researchgate.net

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of N-(Hydroxymethyl)acrylamide by analyzing its fragmentation pattern. nist.gov When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a powerful method for both identification and quantification.

In electron ionization (EI) mass spectrometry, N-(Hydroxymethyl)acrylamide (molecular weight 101.10 g/mol ) undergoes fragmentation. nist.gov The mass spectrum shows a molecular ion peak (M⁺) at m/z 101. nist.gov Characteristic fragment ions are observed due to the loss of specific groups from the parent molecule. For instance, the loss of the hydroxymethyl group (•CH₂OH, 31 Da) or water (H₂O, 18 Da) can lead to prominent fragment ions. Analysis of these fragments helps to piece together the molecular structure.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of N-(Hydroxymethyl)acrylamide

Mass-to-Charge Ratio (m/z)Proposed FragmentSource
101[C₄H₇NO₂]⁺ (Molecular Ion) nist.gov
71[M - CH₂O]⁺ chem-agilent.comnist.gov
70[M - CH₂OH]⁺ nist.gov
55[C₃H₅N]⁺ or [C₃H₃O]⁺ chem-agilent.comnist.gov
44[C₂H₄O]⁺ or [C₂H₂N]⁺ nist.gov

Other Advanced Analytical Techniques Applied to N-(Hydroxymethyl)acrylamide Research

Advanced analytical techniques are crucial for characterizing NMA and its polymeric derivatives, providing insights into their structure, stability, and potential applications. The following sections detail the application of electrochemical and thermal analysis methods in studies related to N-(Hydroxymethyl)acrylamide.

Direct electrochemical detection of N-(Hydroxymethyl)acrylamide is not a widely reported technique. The vinyl group in NMA is not readily electroactive under typical conditions. Research into electrochemical sensors for acrylamide, a similar small organic molecule, often relies on indirect detection methods. mdpi.com These methods may involve the use of biosensors where an enzymatic reaction with the analyte produces an electrochemically detectable species. mdpi.com

For instance, research on acrylamide has employed voltammetric biosensors. nih.gov One such study utilized a carbon-paste electrode modified with hemoglobin. The interaction between hemoglobin and acrylamide resulted in a decrease in the peak current of Hb-Fe(III) reduction, allowing for its detection. nih.gov Another approach for acrylamide involved a biosensor using the enzyme amidase, which catalyzes the hydrolysis of acrylamide to acrylic acid and ammonia (B1221849). The resulting ammonia can then be detected electrochemically. mdpi.com

While these methods have been developed for acrylamide, their direct applicability to N-(Hydroxymethyl)acrylamide requires specific investigation. The presence of the hydroxymethyl group could influence the interaction with bioreceptors or the enzymatic reaction kinetics.

A notable study on the electrochemical detection of DNA damage induced by acrylamide and its metabolite utilized a graphene-ionic liquid-Nafion modified pyrolytic graphite (B72142) electrode. nih.gov This research employed differential pulse voltammetry to monitor changes in the guanine (B1146940) signal of DNA upon exposure to the analytes. nih.gov Although this study focused on acrylamide, similar methodologies could potentially be adapted to investigate the interaction of NMA with biological macromolecules.

Future research could explore the development of specific enzymes or molecularly imprinted polymers for the selective recognition of NMA, which could then be integrated into an electrochemical transducer to create a dedicated sensor.

Table 1: Electrochemical Biosensors for the Detection of Related Amide Compounds

AnalyteElectrode TypeBiorecognition ElementDetection PrincipleLimit of Detection (LOD)Reference
AcrylamideCarbon-Paste ElectrodeHemoglobinDecrease in Hb-Fe(III) reduction current1.2 x 10⁻¹⁰ M nih.gov
AcrylamideScreen-Printed ElectrodeAmidaseAmperometric detection of ammonia< 10⁻⁶ M mdpi.com
AcrylamidePyrolytic Graphite ElectrodeDNADifferential pulse voltammetry of guanine signalNot Specified nih.gov

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing the thermal properties of materials. While data on the thermal analysis of the N-(Hydroxymethyl)acrylamide monomer is limited, studies on polymers incorporating NMA provide valuable insights.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. A study on poly(N-hydroxymethyl)acrylamide (PHMAm) hydrogels reported a significant weight loss between 200 °C and 500 °C, which was attributed to the decomposition of the polymer. The degradation temperature for pure PHMAm has been noted to be around 263.07 °C, with near-complete degradation by 800 °C.

Table 2: TGA Data for Acrylamide and Related Polymers

MaterialOnset Degradation Temp. (°C)Endset Degradation Temp. (°C)Major Weight Loss (%)Reference
Acrylamide~148~19558.82 researchgate.net
Poly(N-hydroxymethyl)acrylamide~263~800Nearly 100

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting point and glass transition temperature (Tg). For the N-(Hydroxymethyl)acrylamide monomer, a melting point in the range of 75.0 to 79.0 °C has been reported. tcichemicals.com

In polymer research, DSC is critical for determining the Tg of copolymers containing NMA. For instance, in copolymers of N-isopropyl acrylamide and N-hydroxymethyl acrylamide, DSC is employed to study the effect of the NMA content on the lower critical solution temperature (LCST) behavior of the polymer in aqueous solutions. uea.ac.uk A study on acrylamide reported a sharp endothermic peak at 86 °C, corresponding to its melting temperature. researchgate.net

The data from these thermal analysis techniques are essential for understanding the material properties of NMA-containing polymers, which is crucial for their processing and application in various fields.

Table 3: DSC Data for N-(Hydroxymethyl)acrylamide and Related Compounds

CompoundThermal EventTemperature (°C)Reference
N-(Hydroxymethyl)acrylamideMelting Point75.0 - 79.0 tcichemicals.com
AcrylamideMelting Point86 researchgate.net

Environmental Fate and Transformation of N Hydroxymethyl Acrylamide

Degradation Pathways of N-(Hydroxymethyl)acrylamide in Environmental Matrices

The degradation of NHMA in the environment can occur through several mechanisms, including hydrolysis, photodegradation, and biodegradation.

Hydrolysis and Photodegradation Mechanisms

NHMA is known to be unstable in dilute aqueous solutions at neutral pH and can hydrolyze to form acrylamide (B121943) and formaldehyde (B43269). industrialchemicals.gov.au This hydrolysis is a key transformation pathway in aquatic environments. While specific photodegradation studies for NHMA are not extensively detailed in the provided search results, its unsaturated nature suggests potential susceptibility to photolytic processes, particularly in the presence of photosensitizers or UV radiation. researchgate.net The stability of NHMA solutions is dependent on factors such as oxygen level, contaminants, storage temperature, and pH. nih.gov

Biodegradation Studies and Microbial Interactions

Information regarding the specific biodegradation pathways and microbial interactions of NHMA is limited in the provided search results. However, its hydrolysis product, acrylamide, is known to be biodegradable in aquatic environments due to its high water solubility and susceptibility to microbial degradation. nih.gov Further research would be needed to establish the direct biodegradability of NHMA and the specific microbial communities involved.

Transport and Distribution Modeling of N-(Hydroxymethyl)acrylamide

The movement and distribution of NHMA in the environment are governed by its physical-chemical properties, such as solubility and volatility, as well as its interactions with environmental matrices like soil and sediment.

Sorption and Desorption Behavior in Soils and Sediments

The sorption and desorption behavior of NHMA in soils and sediments are critical factors in its environmental transport. While direct studies on NHMA's sorption are not explicitly detailed, its polar nature, due to the hydroxymethyl group, suggests a potential for interaction with polar components in soils and sediments, such as organic matter and clay minerals. solubilityofthings.comyok.gov.trresearchgate.netuw.edu.pl Compounds with similar structures can exhibit varying degrees of sorption depending on the soil properties (e.g., organic carbon content, clay content) and environmental conditions (e.g., pH, ionic strength). researchgate.netuw.edu.plnih.gov

Volatilization and Atmospheric Dispersion

NHMA has a low vapor pressure, indicating that volatilization from water or soil surfaces is likely to be a minor pathway for its environmental distribution. inchem.orgnih.gov Consequently, atmospheric dispersion is not expected to be a significant transport mechanism for this compound.

Formation of Transformation Products from N-(Hydroxymethyl)acrylamide

As mentioned, NHMA can hydrolyze to form acrylamide and formaldehyde. industrialchemicals.gov.au Acrylamide itself is a known compound with toxicological concerns, including carcinogenicity and reproductive toxicity. industrialchemicals.gov.aunih.gov Formaldehyde is also a well-known chemical with various health and environmental impacts. industrialchemicals.gov.au The formation of these transformation products is a significant aspect of NHMA's environmental fate, as their properties and potential risks differ from the parent compound. industrialchemicals.gov.au

Identification of Major Metabolites and Degradation Products

The environmental transformation of N-(Hydroxymethyl)acrylamide (NMA) involves several pathways, though specific major environmental metabolites under typical conditions are not extensively detailed in the reviewed literature. However, certain degradation behaviors have been identified:

Breakdown to Acrylamide: Studies have indicated that the breakdown of N-(Hydroxymethyl)acrylamide to acrylamide is negligible, both in vitro and in vivo ca.gov. This suggests that under physiological or common environmental conditions, NMA does not readily convert into the more widely studied acrylamide monomer.

Acid-Catalyzed Decomposition: Under acidic conditions, N-(Hydroxymethyl)acrylamide can decompose to form N,N′-methylenebisacrylamide. This reaction highlights a specific transformation pathway that may occur in environments with low pH.

Table 2: Identified Degradation Pathways/Products for N-(Hydroxymethyl)acrylamide

Degradation ConditionIdentified Product(s)NotesSource Index
Acidic conditionsN,N′-methylenebisacrylamideNMA decomposes in acidic environments to yield this product.
In vivo/In vitroAcrylamideThe conversion of NMA to acrylamide was found to be negligible in experimental studies. ca.gov

Reaction Kinetics of Environmental Transformations

Information regarding the specific reaction kinetics of N-(Hydroxymethyl)acrylamide's environmental transformations is limited in the available search results. However, general insights into the reactivity of acrylamide derivatives provide a framework for understanding potential kinetic behaviors:

Reactivity with Nucleophiles: Acrylamide compounds, including NMA, are known to react with biological nucleophiles such as glutathione (B108866) (GSH). The rate constants for these reactions (e.g., second-order degradation rate constants, kGSH) are correlated with the compound's cytotoxicity and its ability to activate oxidative stress responses. While specific kGSH values for NMA in environmental matrices are not provided, this general reactivity suggests that its transformation rates could be influenced by the presence of nucleophilic substances in the environment.

Biodegradation Potential: Regulatory dossiers for N-(Hydroxymethyl)acrylamide include endpoints related to biodegradation, such as "Biodegradation in water: screening tests," "Biodegradation in water and sediment: simulation tests," and "Biodegradation in soil" europa.eu. This indicates that studies on its biodegradability exist, but the specific rates, pathways, and influencing factors (e.g., microbial communities, environmental conditions) are not detailed in the provided snippets.

Related Compound Kinetics: Studies on related compounds, such as N-hydroxyethyl acrylamide in polymerization processes, have revealed complex reaction kinetics, including incomplete initiator consumption and a higher affinity of growing polymer chains for enzyme active sites. This suggests that environmental transformations of NMA could also be influenced by various factors leading to non-linear reaction kinetics.

Compound List:

N-(Hydroxymethyl)acrylamide

Theoretical and Computational Studies of N Hydroxymethyl Acrylamide

Quantum Chemical Calculations on N-(Hydroxymethyl)acrylamide

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of N-(Hydroxymethyl)acrylamide. These calculations provide a basis for understanding its chemical behavior and spectroscopic properties.

The electronic structure of N-(Hydroxymethyl)acrylamide is characterized by the interplay between the vinyl group, the amide functionality, and the hydroxymethyl group. Density Functional Theory (DFT) calculations on related systems, such as terpolymers incorporating NHMA, have provided insights into its electronic properties. For instance, in a study of a fluorescent terpolymer containing maleic acid, 2-(N-(hydroxymethyl)acrylamido)succinic acid (NHASA), and NHMA, DFT analysis was used to investigate the geometries and electronic structures. Upon excitation from the ground state (S₀) to the first excited state (S₁), significant changes in the bond lengths of the NHASA moiety were observed. The amidic >C=O bond length increased from 1.23 Å in the S₀ state to 1.40 Å in the S₁ state, while the amidic C–N bond length increased from 1.38 Å to 1.42 Å researchgate.net.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its ability to participate in electronic excitations. For the aforementioned terpolymer, the HOMO-LUMO gap was found to decrease upon excitation, supporting the emissive nature of the polymer researchgate.net. Natural transition orbital (NTO) analysis can further elucidate the nature of electronic transitions by providing a compact representation of the electron-hole pairs involved in an excitation researchgate.net.

While direct DFT calculations on the isolated N-(Hydroxymethyl)acrylamide monomer are not extensively reported in the searched literature, studies on similar acrylamide (B121943) derivatives provide valuable comparative data. For instance, DFT calculations on N-cyclohexylmethacrylamide have been used to investigate its frontier molecular orbitals (FMOs) and molecular electrostatic potential researchgate.net. Such studies help in understanding the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Geometrical Parameter Changes in an NHASA Moiety Upon Excitation

Parameter Ground State (S₀) Bond Length (Å) First Excited State (S₁) Bond Length (Å)
Amidic >C=O 1.23 1.40
Amidic C–N 1.38 1.42

Data sourced from a DFT study on a terpolymer containing N-(Hydroxymethyl)acrylamide researchgate.net.

Tautomerism, the interconversion of structural isomers, is a possibility in N-(Hydroxymethyl)acrylamide, specifically amide-imidol tautomerism. The amide form is generally more stable for simple amides. Theoretical studies on the tautomerism of N-hydroxy amidines using DFT have shown that the amide oxime tautomer is more stable than the imino hydroxylamine tautomer, with a significant energy barrier for interconversion at room temperature nih.govresearchgate.net. This suggests that the amide form of N-(Hydroxymethyl)acrylamide is likely to be the predominant tautomer under normal conditions. The energy difference between tautomers and the activation barrier for their interconversion can be significantly influenced by the solvent, with polar solvents potentially facilitating proton transfer nih.govresearchgate.net.

Reaction Pathway Modeling for N-(Hydroxymethyl)acrylamide

Computational modeling of reaction pathways provides a deeper understanding of the mechanisms of reactions involving N-(Hydroxymethyl)acrylamide, such as polymerization and crosslinking.

Transition state theory is a fundamental concept in reaction kinetics, and computational methods can be used to locate and characterize transition state structures. This allows for the calculation of activation energies and reaction rates. For reactions involving N-(Hydroxymethyl)acrylamide, such as its polymerization, identifying the transition states associated with initiation, propagation, and termination steps is crucial for understanding the reaction kinetics.

While specific transition state analyses for N-(Hydroxymethyl)acrylamide reactions were not found in the provided search results, studies on related systems offer methodological insights. For example, a DFT study on the nitrosolysis of N-hydroxymethyldialkylamines proposed a plausible mechanism supported by the identification of a rigid bicyclic transition state nih.govresearchgate.netrsc.org. This highlights the utility of computational chemistry in elucidating complex reaction mechanisms.

DFT is a versatile computational tool for investigating various aspects of N-(Hydroxymethyl)acrylamide chemistry. Beyond electronic structure and tautomerism, DFT can be applied to model reaction mechanisms and predict reactivity.

For instance, DFT calculations have been employed to study the reaction of acrylamide with organosulfur compounds, providing insights into potential mitigation strategies for acrylamide in food products semanticscholar.org. Such studies calculate reaction energies and explore different reaction pathways, such as Michael addition and free radical pathways semanticscholar.org. Similar approaches could be applied to understand the reactions of N-(Hydroxymethyl)acrylamide with various nucleophiles or radicals.

In the context of polymerization, DFT can be used to model the addition of a radical to the vinyl group of the monomer and the subsequent propagation steps. These calculations can help in understanding the stereochemistry and regioselectivity of the polymerization process.

Molecular Dynamics Simulations Involving N-(Hydroxymethyl)acrylamide and its Polymers

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and materials over time. All-atom MD simulations, in particular, can provide detailed information about the conformation, interactions, and transport properties of N-(Hydroxymethyl)acrylamide and its polymers in various environments.

MD simulations have been used to study the structural properties of polymers similar to poly(N-(hydroxymethyl)acrylamide), such as N-(2-hydroxypropyl)methacrylamide (HPMA) polymers, in different solvent models researchgate.netcardiff.ac.uk. These simulations, often benchmarked against experimental data, can provide information on the radius of gyration, shape, and density distribution of the polymer chains researchgate.netcardiff.ac.uk.

The interactions of polyacrylamide and its derivatives with water are of particular interest due to their applications in aqueous environments. MD simulations have shown that the amide moiety of acrylamide interacts strongly with water through hydrogen bonding stanford.edu. Studies on polyacrylamide hydrogels have revealed that the slowing of water dynamics is primarily due to interactions with individual acrylamide units rather than confinement within the polymer network stanford.edu. Furthermore, MD simulations have been employed to investigate the adsorption of polyacrylamide onto surfaces, revealing the importance of hydrogen bonding in these interactions nih.gov. These findings are directly relevant to understanding the behavior of poly(N-(hydroxymethyl)acrylamide) in aqueous solutions and its interactions with other molecules and surfaces.

Table 2: Compound Names Mentioned in the Article

Compound Name
N-(Hydroxymethyl)acrylamide
Maleic acid
2-(N-(hydroxymethyl)acrylamido)succinic acid
N-cyclohexylmethacrylamide
N-hydroxy amidines
N-hydroxymethyldialkylamines
N-(2-hydroxypropyl)methacrylamide

Polymerization Process Simulation

Simulating the polymerization of N-(Hydroxymethyl)acrylamide provides critical data on its reaction kinetics and the structural development of the resulting polymer, poly(N-hydroxymethyl)acrylamide). While comprehensive kinetic models for the homopolymerization of NHMA are not widely published, valuable insights can be drawn from computational studies on closely related monomers.

Research utilizing Density Functional Theory (DFT) on N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA), a derivative of NHMA, has explored its potential for radical polymerization. nih.govmdpi.com These calculations revealed that despite having a twisted, non-planar acrylamide skeleton—a conformation typically associated with poor polymerizability—the lowest unoccupied molecular orbitals (LUMOs) are spread across the acrylamide structure. nih.gov This distribution suggests a capacity to accept radical attack, a key step in polymerization. However, experimental attempts to homopolymerize this specific derivative under radical conditions did not yield a polymeric product, although it did successfully copolymerize with N,N-diethylacrylamide. nih.govnih.gov This finding suggests that while theoretically plausible, the homopolymerization of some N-substituted hydroxymethyl acrylamides may be kinetically or thermodynamically challenging under certain conditions.

Computational studies on acrylamide and its derivatives often focus on key parameters that govern polymerization, such as the energy of frontier molecular orbitals (HOMO and LUMO), which relate to the monomer's reactivity. The calculated properties for the NHMA derivative provide a theoretical basis for its behavior in polymerization reactions.

Computational MethodMonomer StudiedKey FindingImplication for Polymerization
Density Functional Theory (DFT)N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA)Twisted, non-planar acrylamide skeleton. nih.govConformation typically associated with poor polymerizability.
Density Functional Theory (DFT)N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA)LUMO spread over the acrylamide skeleton. nih.govIndicates theoretical capacity for radical attack.
Experimental Radical PolymerizationN,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA)Did not yield a homopolymer. nih.govmdpi.comSuggests potential kinetic or thermodynamic barriers to homopolymerization.

Interactions in Solution and at Interfaces

Molecular dynamics (MD) simulations are instrumental in characterizing the interactions of N-(Hydroxymethyl)acrylamide with surrounding molecules, both in bulk solution and at interfaces. These simulations provide atomic-level detail on solvation structures, hydrogen bonding, and the orientation of molecules at surfaces.

These strong interactions with water are critical to the functionality of poly(N-hydroxymethyl)acrylamide) in applications such as hydrogels and coatings. The ability to form robust hydrogen bond networks with water molecules governs properties like swelling behavior and surface wettability. researchgate.netresearchgate.net Computational models have shown that for acrylamide derivatives, hydrogen bonds between the amide group and water are a dominant interaction. nih.govnih.gov

The simulation data highlights the distinct interfacial properties of NHMA compared to similar molecules, providing a quantitative basis for its strong hydrophilic character.

PropertyComputational Finding for N-(Hydroxymethyl)acrylamide (HMAA)Reference SystemInterpretation
Residence Time of Interfacial WaterLongerAcrylamides with longer alkyl spacers (HPAA, HPenAA). nih.govIndicates stronger, more stable water interactions at the interface.
Self-Diffusion of Interfacial WaterSlowerAcrylamides with longer alkyl spacers (HPAA, HPenAA). nih.govWater molecules are less mobile due to strong hydrogen bonding.
Coordination Number of Interfacial WaterLowerAcrylamides with longer alkyl spacers (HPAA, HPenAA). nih.govSuggests a more structured and tightly bound hydration layer.
Interaction with Protein (Bovine Serum Albumin)Almost zero interactionAcrylamide with a C5 spacer (HPenAA) showed weak interaction. nih.govStrong surface hydration effectively prevents protein adsorption.

Future Research Directions for N Hydroxymethyl Acrylamide

Emerging Applications of N-(Hydroxymethyl)acrylamide in Advanced Technologies

The unique chemical structure of NHMA positions it for significant contributions to several cutting-edge technological fields. Future research is poised to expand its role in areas requiring sophisticated material performance and tailored functionalities.

Advanced Self-Healing and Elastic Materials: NHMA's capacity to act as a thermal-catalyzed self-cross-linker makes it an attractive monomer for creating advanced self-healing and elastic materials acs.orgcmu.edu. Future research will likely focus on precise control over monomer ratios and cross-linking conditions to fine-tune mechanical properties, such as stretchability and stress resistance, alongside self-healing efficiency. The development of materials with dynamic covalent networks, leveraging NHMA's functionality, holds potential for applications in soft robotics, artificial skin, and advanced protective coatings that can intrinsically repair damage.

Next-Generation Biomaterials and Biomedical Devices: NHMA serves as a versatile monomer for synthesizing advanced hydrogels with applications in drug delivery, tissue engineering, and bioadhesives sigmaaldrich.com. Future research directions include the creation of sophisticated polymer architectures, such as double-hydrophilic and amphiphilic block glycopolymers, to improve biocompatibility, targeted delivery mechanisms, and responsiveness to stimuli sigmaaldrich.com. Furthermore, NHMA-based antibacterial hydrogels are emerging as promising candidates for wound healing dressings, potentially offering inherent antimicrobial properties derived from their hydroxyl groups, thereby reducing the need for exogenous antimicrobial agents frontiersin.org. The exploration of NHMA in glucose sensing fluids for implantable continuous glucose monitoring (CGM) devices also represents a significant future biomedical application nih.gov.

Functional Materials for Sensing and Imaging: The integration of NHMA into multifunctional polymers for sensing and imaging applications, such as the detection and removal of Fe(III) ions and cellular imaging, is an active area of research acs.orgresearchgate.netnih.gov. Future research efforts will likely focus on developing more sensitive and selective sensor platforms by incorporating NHMA into novel polymer matrices or hybrid materials. This could lead to advanced analytical tools for environmental monitoring, diagnostics, and high-throughput screening.

Interdisciplinary Research Integrating N-(Hydroxymethyl)acrylamide

The multifaceted nature of NHMA facilitates its integration into research spanning multiple scientific disciplines, fostering innovation through collaborative efforts.

Polymer-Nanomaterial Composites: Research has demonstrated that incorporating NHMA into polymer-clay composites, such as poly(N-hydroxymethyl acrylamide)/Na-Montmorillonite, can significantly enhance thermal stability and alter material properties through intercalation semanticscholar.org. Future interdisciplinary research could explore the synergistic effects of combining NHMA-based polymers with other advanced nanomaterials, like graphene or carbon nanotubes, to engineer novel composites with superior mechanical, electrical, or barrier properties for applications in aerospace, electronics, and energy storage.

Bioconjugation and Targeted Delivery Systems: NHMA's role in the synthesis of complex glycopolymers and its utility in biochemical studies, such as the isolation of Tau protein, highlight its potential in bioconjugation and targeted biological delivery systems sigmaaldrich.comatamanchemicals.com. Future research could focus on creating NHMA-based conjugates designed for specific cellular targets or therapeutic delivery mechanisms, thereby bridging polymer chemistry with molecular biology, pharmacology, and nanomedicine.

Advanced Analytical and Sensing Platforms: The development of NHMA-based materials for applications like radiotherapy dosimetry and metal ion sensing necessitates interdisciplinary collaboration among polymer chemists, physicists, analytical chemists, and materials scientists mdpi.comresearchgate.netacs.orgresearchgate.net. Future research could involve the design of integrated sensing platforms where NHMA polymers serve as the active recognition or transduction element. This requires expertise from diverse fields to develop robust and sensitive analytical devices for environmental monitoring, clinical diagnostics, and industrial process control.

Sustainable Materials and Environmental Remediation: While specific applications for NHMA in environmental remediation are still emerging, the broader class of acrylamide (B121943) derivatives is utilized in areas such as water treatment flocculants atamanchemicals.com. Future research could investigate the potential of NHMA-based polymers for environmental applications, including the efficient adsorption of heavy metal ions from wastewater or the development of biodegradable materials, fostering a synergy between polymer science and environmental engineering.

Methodological Advancements in the Study of N-(Hydroxymethyl)acrylamide

Advancements in synthetic, analytical, and characterization methodologies are crucial for unlocking the full potential of NHMA and its derived materials.

Novel Synthesis and Polymerization Strategies: Traditional synthesis of NHMA involves the reaction of acrylamide with formaldehyde (B43269) atamanchemicals.com. However, research is actively pursuing more efficient, selective, and environmentally benign synthesis routes. The use of supported quaternary ammonium (B1175870) base catalysts, for instance, offers milder reaction conditions, improved selectivity, and reduced byproduct formation, thereby enhancing industrial production google.com. Future methodological advancements may include the development of continuous flow synthesis processes for better control and scalability, alongside the exploration of novel catalytic systems and greener reaction media. Furthermore, controlled polymerization techniques, such as living polymerization, are being investigated to achieve precise control over polymer architecture, molecular weight, and block copolymer formation, enabling the creation of highly functionalized materials sigmaaldrich.comrsc.org.

Advanced Characterization and Analytical Techniques: The characterization of NHMA and its polymers typically employs established techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) semanticscholar.orgbenchchem.com. Future methodological advancements are expected to focus on developing more sensitive and specific analytical methods for quantifying NHMA and its derivatives in complex biological or environmental matrices. The application of advanced spectroscopic and microscopic techniques, such as cryo-electron microscopy (cryo-EM) and atomic force microscopy (AFM), will provide deeper insights into the detailed structural and morphological characteristics of novel NHMA-based materials. Computational modeling and docking studies are also emerging as valuable tools for elucidating reaction mechanisms and predicting polymer behavior rsc.org.

Functionalization and Modification Methodologies: Research is actively exploring strategies for functionalizing NHMA-containing polymers, including grafting onto existing polymer backbones or creating composite materials with inorganic fillers semanticscholar.orgresearchgate.netresearchgate.net. Future methodological developments are anticipated to concentrate on precise surface modification techniques, controlled cross-linking mechanisms (beyond simple thermal catalysis), and the integration of NHMA into hybrid organic-inorganic materials to achieve enhanced performance characteristics.

Data Tables

Table 1: Synthesis Yields and Polymerization Parameters for NHMA-based Polymers

ParameterValue(s)NotesReference(s)
NHMA Synthesis Yield60-80%Acrylamide + Formaldehyde atamanchemicals.com
Grafting Yield (PET fibers)Up to 25%Grafting NHMA onto PET fibers researchgate.net
Grafting Yield (PVA)Max 34.01%Grafting NHMA onto PVA researchgate.net
Polymerization InitiatorBenzoyl peroxide (Bz2O2)Used in grafting experiments researchgate.net
Polymerization InitiatorPotassium persulfate (K2S2O8)Used in PVA grafting researchgate.net
Polymerization Temperature85 °COptimum for PET fiber grafting researchgate.net
Polymerization Temperature40 °COptimum for PVA grafting researchgate.net
Polymerization Time4 hOptimum for PET fiber grafting researchgate.net
Polymerization Time2 hrOptimum for PVA grafting researchgate.net

Table 2: Material Properties and Performance Metrics of NHMA-based Systems

Material/SystemProperty/MetricValue(s)NotesReference(s)
PHMAm/Na-Mt3 CompositeThermal Stability EnhancementDegradation temperature higher by 76.32 °CCompared to pure PHMAm semanticscholar.org
NHMAGAT Gel Dosimeter (with CaCl2)Dose Response (R2)0.29 to 0.63 Gy⁻¹·s⁻¹With increasing CaCl2 concentration (0 to 1000 mM) mdpi.com
Poly{(n-butyl acrylate)-co-[N-(hydroxymethyl)acrylamide]}Self-healing efficiencyUp to 90%PBA0.8-co-PNMA0.2 in bulk solid state acs.org
35NMA-5THMA HydrogelTensile Strength259 kPaFor wound healing applications frontiersin.org
35NMA-5THMA HydrogelTensile Strain1737%For wound healing applications frontiersin.org
Acrylamide (AA) DetectionLimit of Detection (LOD)0.71 μg kg⁻¹Using specific analytical methods mdpi.com

Compound List

N-(Hydroxymethyl)acrylamide (NHMA)

Acrylamide (AAm)

Formaldehyde

N,N′-methylenebisacrylamide (MBA)

N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA)

N,N-diethylacrylamide (DEAA)

Maleic acid (MA)

N-[Tris(hydroxymethyl)methyl]acrylamide (THMA)

N-Hydroxyethyl acrylamide (HEAA)

Poly(N-hydroxymethyl acrylamide) (PHMAm)

Poly(vinyl alcohol) (PVA)

Poly(n-butyl acrylate) (PBA)

Q & A

Q. What are the primary spectroscopic and chromatographic methods for characterizing Einecs 213-576-5, and how do they ensure structural accuracy?

Answer: Nuclear Magnetic Resonance (NMR), X-ray Diffraction (XRD), and High-Performance Liquid Chromatography (HPLC) are critical for structural validation. NMR confirms molecular connectivity, XRD resolves crystallographic details, and HPLC assesses purity. Detailed protocols (e.g., solvent systems, calibration standards) must be documented to ensure reproducibility, as incomplete methods can lead to misinterpretation of data .

Q. What synthetic routes are commonly employed for this compound, and what purity thresholds are critical for research-grade material?

Answer: Multi-step organic synthesis (e.g., Friedel-Crafts alkylation, catalytic hydrogenation) is typical. Purity thresholds ≥98% are recommended for experimental reliability, validated via gas chromatography-mass spectrometry (GC-MS). Impurities exceeding 2% may skew kinetic or thermodynamic studies, necessitating recrystallization or column chromatography refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Use fume hoods for volatile steps, wear nitrile gloves, and maintain Material Safety Data Sheet (MSDS) compliance. Toxicity screenings (e.g., LD50 assays) should precede large-scale experiments. Emergency neutralization protocols for spills must align with institutional guidelines .

Q. Which databases and literature sources are authoritative for obtaining physicochemical data on this compound?

Answer: Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry), CAS SciFinder, and Reaxys. Avoid non-peer-reviewed platforms like BenchChem. Cross-reference data from at least three independent studies to mitigate bias .

Q. How do researchers validate the solubility and stability of this compound under varying experimental conditions?

Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with UV-Vis spectroscopy monitoring. Solubility profiles should be tested in polar/non-polar solvents using shake-flask methods, reporting results with standard deviations from triplicate trials .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in reported thermodynamic properties (e.g., ΔH, ΔG) of this compound?

Answer: Implement a factorial design to isolate variables (e.g., solvent polarity, temperature gradients). Use isothermal titration calorimetry (ITC) with rigorous calibration against reference compounds. Publish raw datasets and statistical confidence intervals to enable cross-lab validation .

Q. What computational modeling approaches are validated for predicting this compound’s reactivity under non-standard conditions (e.g., high pressure, acidic environments)?

Answer: Density Functional Theory (DFT) simulations paired with experimental validation (e.g., in situ IR spectroscopy) can model reaction pathways. Compare results with empirical kinetic data (Arrhenius plots) to refine computational parameters .

Q. How should researchers address conflicting crystallographic data in structural determinations of this compound?

Answer: Re-evaluate diffraction data using software like SHELXL, checking for overlooked symmetry elements or thermal displacement errors. Cross-validate with solid-state NMR to confirm bond angles and torsional strain .

Q. What strategies optimize the yield of this compound in multi-step synthetic pathways while minimizing side reactions?

Answer: Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Use inline analytics (e.g., ReactIR) for real-time monitoring. Kinetic trapping techniques (e.g., low-temperature quenching) can isolate intermediates .

Q. How can meta-analysis techniques reconcile inconsistent catalytic activity reports of this compound across studies?

Answer: Perform a systematic review using PRISMA guidelines to aggregate data. Apply mixed-effects models to account for inter-study variability (e.g., substrate purity, catalytic loading). Highlight methodological flaws (e.g., inadequate controls) in prior work to propose standardized testing protocols .

Methodological Frameworks

  • Experimental Design : Use PICOT (Population: reaction systems; Intervention: synthetic/modification steps; Comparison: alternative routes; Outcome: yield/purity; Time: reaction duration) to structure hypotheses .
  • Data Analysis : Employ Tukey’s HSD test for post-hoc comparisons of catalytic efficiency datasets. Report effect sizes and confidence intervals to quantify practical significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.